Cis vs. Trans Regioselectivity in Oxidative Aziridine Ring-Opening
In oxidative ring-opening with DMSO, the cis isomer of 1-carbethoxy-2-methyl-3-phenylaziridine yields a ~1:1 mixture of 1,2- and 1,3-bond cleavage products, whereas the corresponding trans isomer gives almost exclusively 1,3-bond cleavage. This demonstrates that the cis configuration fundamentally alters the regiochemical outcome compared to the trans isomer [1].
| Evidence Dimension | Regioselectivity of oxidative ring-opening (DMSO cleavage) |
|---|---|
| Target Compound Data | cis isomer: 1,2-bond : 1,3-bond cleavage ratio ≈ 1:1 (class-level data for cis-aziridine-1-carboxylates) |
| Comparator Or Baseline | trans isomer: 1,3-bond cleavage almost exclusively |
| Quantified Difference | cis isomer shows ~50% 1,2-cleavage vs. ~0% for trans isomer |
| Conditions | DMSO, neutral conditions; 1-carbethoxy-2-methyl-3-phenylaziridine model system [1] |
Why This Matters
This regioselectivity difference directly impacts the product distribution in synthetic routes; for applications requiring 1,2-ring opening (e.g., β-amino ester synthesis), the cis isomer provides a distinct synthetic advantage over the trans isomer.
- [1] Heine, H. W., et al. (1970). Oxidative ring-opening of aziridine-1-carboxylates with sulphoxides. Tetrahedron, 26(18), 4347-4352. View Source
